molecular formula C11H12N3O2+ B12327615 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid

2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid

Cat. No.: B12327615
M. Wt: 218.23 g/mol
InChI Key: WULQDIHPYPYQAZ-UHFFFAOYSA-O
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Description

2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid: is an organic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with a benzoic acid derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole-benzoic acid compounds .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid include:

Uniqueness

The uniqueness of this compound lies in its combined pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses .

Properties

Molecular Formula

C11H12N3O2+

Molecular Weight

218.23 g/mol

IUPAC Name

2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-5,12H,6H2,1H3,(H,15,16)/p+1

InChI Key

WULQDIHPYPYQAZ-UHFFFAOYSA-O

Canonical SMILES

CC1=N[N+](=C(C1)N)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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